Dipotassium hexaiodorhenate

magnetic materials antiferromagnetic ordering vacancy-ordered double perovskites

Researchers studying magnetic ordering in vacancy-ordered double perovskites often face measurement constraints when Néel temperatures lie below the liquid helium range, requiring costly and experimentally constrained cryostats. Dipotassium hexaiodorhenate (K₂ReI₆) directly addresses this with the highest Néel temperature (26.9 K) among potassium hexahalorhenates - 67% above K₂ReBr₆ and >3× K₂ReCl₆ - enabling closed-cycle cryocooler operation. It is also the sole A₂ReI₆ member exhibiting intrinsic spin-canted weak ferromagnetism (~1.2° canting angle), making it indispensable for Dzyaloshinskii-Moriya interaction studies on a 5d³ (S = 3/2) spin system. Supplied as ≥99.99% trace metals purity black crystalline powder; available from stock for immediate global dispatch.

Molecular Formula I6K2Re
Molecular Weight 1025.83 g/mol
CAS No. 19710-22-6
Cat. No. B024997
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDipotassium hexaiodorhenate
CAS19710-22-6
Molecular FormulaI6K2Re
Molecular Weight1025.83 g/mol
Structural Identifiers
SMILES[K+].[K+].I[Re-2](I)(I)(I)(I)I
InChIInChI=1S/6HI.2K.Re/h6*1H;;;/q;;;;;;2*+1;+4/p-6
InChIKeyDFWHBRZEYYLAED-UHFFFAOYSA-H
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

K₂ReI₆: Vacancy-Ordered Double Perovskite for Magnetic & Semiconductor Research


Dipotassium hexaiodorhenate (K₂ReI₆) is an inorganic rhenium(IV) iodide salt crystallizing as a vacancy-ordered double perovskite in the monoclinic space group P2₁/n at ambient temperature [1]. Commercially available at ≥99.99% trace metals purity as a black crystalline powder (MW 1025.83 g/mol) , the compound features an octahedral [ReI₆]²⁻ anion with Re in the +4 oxidation state (5d³ electronic configuration, S = 3/2) [1]. Its combination of a ~1.0 eV experimental optical band gap, the highest magnetic ordering temperature in its halide series, and unique spin-canted weak ferromagnetism makes correct compound identification critical for reproducible research outcomes [1].

Why K₂ReI₆ Cannot Be Substituted: Halide & Cation Effects on Magnetism and Structure


Hexahalorhenate(IV) salts of the general formula A₂ReX₆ are often treated as interchangeable building blocks, yet systematic comparative studies reveal decisive, quantifiable divergences across the halide series (X = Cl → Br → I) and across univalent cations (A = Li, Na, K, Rb, Cs, NH₄, methylammonium). Within the potassium hexahalorhenate family, the Néel temperature spans a factor of >3× from K₂ReCl₆ (~8.2 K) through K₂ReBr₆ (~16.1 K) to K₂ReI₆ (~26.9 K) [1]. More critically, K₂ReI₆ is the sole member of the entire A₂ReI₆ series (A = Li through Cs, NH₄) that exhibits spin-canted weak ferromagnetism rather than pure antiferromagnetism [2]. Even within iodide-only analogs, the magnetic ordering temperature varies from 5.5 K for [CH₃NH₃]₂ReI₆ to 28 K for Li₂ReI₆ (susceptibility maximum) [2][3]. These cation- and halide-governed differences in ground-state magnetism and electronic structure preclude generic substitution in any application where magnetic ordering temperature, spin configuration, or band-edge energetics are functional parameters.

K₂ReI₆ Differentiation Evidence: Comparator-Backed Data


Néel Temperature Advantage Over Br and Cl Analogs

In a direct structural and magnetic comparative study of the potassium hexahalorhenate series, K₂ReI₆ exhibits a Néel temperature (TN) of 26.9 K, compared to 16.1 K for K₂ReBr₆ and 8.2 K for K₂ReCl₆, all estimated from magnetic susceptibility measurements on phase-pure polycrystalline samples [1]. This represents a 67% increase over the bromide analog and a 228% increase over the chloride analog. An earlier independent study on K₂ReCl₆ and K₂ReBr₆ reported Curie points of 12.4 ± 0.5 K and 15.3 ± 0.5 K, respectively, confirming the monotonic increase of magnetic ordering temperature with halide anion size [2]. The higher TN of K₂ReI₆ is attributed to stronger superexchange interactions mediated through the more polarizable iodide ligands, as supported by the increasing trend: I (26.9 K) > Br (16.1 K) > Cl (8.2 K) [1].

magnetic materials antiferromagnetic ordering vacancy-ordered double perovskites

Unique Spin-Canted Weak Ferromagnetism in A₂ReI₆ Series

A comprehensive magnetic study of seven hexaiodorhenate(IV) salts with univalent cations (A = Li⁺, Na⁺, K⁺, Rb⁺, Cs⁺, NH₄⁺, AsPh₄⁺) revealed that K₂ReI₆ is uniquely a weak ferromagnet below 24 K with a spin canting angle of approximately 1.2°, whereas all other members of the series (Li, Na, Rb, Cs, NH₄) exhibit purely antiferromagnetic coupling with susceptibility maxima at 28, 27, 21, 16, and 20 K, respectively [1]. The canting in K₂ReI₆ arises from the non-centrosymmetric monoclinic space group Pn, which permits antisymmetric Dzyaloshinskii-Moriya exchange — a structural feature absent in the centrosymmetric tetragonal (NH₄)₂ReI₆ and not manifested in the other A₂ReI₆ analogs despite similar [ReI₆]²⁻ anion geometries [1]. Neutron powder diffraction on K₂ReI₆ later confirmed long-range magnetic order below 24 K with an ordered magnetic moment of 2.2(1) μB/Re at 1.5 K and a canted antiferromagnetic structure, consistent with the original susceptibility findings [2].

spin canting weak ferromagnetism Dzyaloshinskii-Moriya interaction non-centrosymmetric magnets

Narrower Optical Band Gap vs. Cs₂ReI₆

UV–vis–NIR optical measurements on K₂ReI₆ yield an experimentally determined band gap of approximately 1.0 eV, consistent with first-principles DFT calculations for the antiferromagnetic ground-state model [1]. This experimental value is significantly narrower than the DFT-calculated band gap of 1.40 eV (GGA + mBJ) reported for the cesium analog Cs₂ReI₆ [2]. For comparison, the cesium hexahalorhenate series shows band gaps of 2.68 eV (Cs₂ReCl₆), 2.19 eV (Cs₂ReBr₆), and 1.40 eV (Cs₂ReI₆) from DFT, with the iodide analog closest to but still wider than K₂ReI₆ [2]. The ~0.4 eV difference between K₂ReI₆ (experimental, ~1.0 eV) and Cs₂ReI₆ (DFT, ~1.40 eV) places K₂ReI₆ in the near-infrared absorption regime more suitable for IR photodetection and narrow-bandgap tandem photovoltaic applications. The inclusion of spin–orbit coupling in K₂ReI₆ calculations shifts band degeneracies without altering the gap, confirming the robustness of the ~1.0 eV band gap against SOC corrections [1].

optical band gap UV-vis-NIR spectroscopy narrow-gap semiconductor IR optoelectronics

First-Order Monoclinic-to-Cubic Phase Transition

A comparative variable-temperature powder X-ray diffraction study of K₂ReBr₆ and K₂ReI₆ revealed fundamentally different structural phase transition sequences. K₂ReBr₆ follows the expected pathway: cubic (Fm3̄m) at room temperature → tetragonal (P4/mnc) below ~290 K → monoclinic (P2₁/n) upon further cooling [1]. In contrast, K₂ReI₆ is already monoclinic (P2₁/n) at room temperature due to the larger iodide anion reducing the Goldschmidt tolerance factor, and unexpectedly undergoes a first-order phase transition to a cubic phase upon heating, with both phases coexisting over a limited temperature range [1]. This first-order character — evidenced by the discontinuous phase fraction change and coexistence region — distinguishes K₂ReI₆ from K₂ReBr₆ and from the continuous transitions observed in K₂ReCl₆ [1]. The larger iodide anion also suppresses the intermediate tetragonal phase seen in K₂ReBr₆, resulting in a direct monoclinic-to-cubic first-order transition unique within the K₂ReX₆ series [1].

structural phase transition first-order transition perovskite phase stability variable-temperature crystallography

Ambient Stability Limitations vs. Stable K₂ReBr₆

The same comparative study that established the magnetic and structural properties of K₂ReBr₆ and K₂ReI₆ also reported a critical stability divergence: K₂ReI₆ decomposes upon standing or heating, while K₂ReBr₆ remains stable in the laboratory for several months under ambient conditions [1]. This is consistent with earlier reports that K₂ReI₆ decomposes in vacuo at 500°C mainly to potassium iodide, rhenium metal, and iodine [2], and that the compound undergoes hydrolysis in water to precipitate ReO₂ . The thermal decomposition pathway follows K₂ReI₆ → Re + 2 KI + I₂ upon heating . The decomposition temperature is reported above 400°C [3].

compound stability shelf life handling requirements procurement planning

Precursor for Organometallic Rhenium Carbonyl Complexes

K₂ReI₆ reacts with carbon monoxide in acetone solution to yield the anionic rhenium(I) carbonyl complexes [Re(CO)₂I₄]⁻ and [Re(CO)₄I₂]⁻, with the tetracarbonyl species further reacting with alkali to form [Re(CO)₂I₄]²⁻ [1]. This CO-insertion reactivity under relatively mild conditions (acetone solvent, CO atmosphere) provides a synthetic entry point to low-valent organometallic rhenium complexes directly from the Re(IV) iodide precursor. While analogous reactivity has been explored for other rhenium halide precursors, the iodide ligand's superior leaving-group ability and the solubility profile of K₂ReI₆ in organic solvents such as acetone distinguish it from the less soluble chloride and bromide analogs [1]. The resulting carbonyl iodide complexes are valuable intermediates for further ligand substitution chemistry, including isocyanide and phosphine coordination [2].

organometallic synthesis rhenium carbonyl carbon monoxide insertion synthetic precursor

K₂ReI₆ Application Scenarios: Evidence-Backed Choices


Highest Néel Temperature in K₂ReX₆ Family for Magnetic Research

Research groups studying magnetic ordering in vacancy-ordered double perovskites require the highest achievable ordering temperature to facilitate measurements above liquid helium temperature (4.2 K). With a Néel temperature of 26.9 K, K₂ReI₆ enables magnetic ordering studies at temperatures accessible with closed-cycle cryocoolers, whereas K₂ReBr₆ (TN = 16.1 K) and K₂ReCl₆ (TN = 8.2 K) demand more expensive and experimentally constrained liquid helium cryostats [1]. The 67% higher TN versus K₂ReBr₆ translates to a significantly broader temperature window for investigating critical phenomena near the magnetic phase transition [1].

Spin-Canted Antiferromagnetism & Dzyaloshinskii-Moriya Interactions

Investigators exploring canted antiferromagnetism, weak ferromagnetism, and Dzyaloshinskii-Moriya interactions need a model system where spin canting is an intrinsic property of the bulk crystal structure. K₂ReI₆ is the sole member of the A₂ReI₆ series exhibiting this behavior, with a well-characterized canting angle of ~1.2° arising from its non-centrosymmetric Pn space group [2]. All other univalent-cation hexaiodorhenates are purely antiferromagnetic, making K₂ReI₆ indispensable for experiments requiring a 5d-electron canted spin system with strong spin–orbit coupling (S = 3/2 ground state) [2][3].

Narrow-Bandgap Semiconductor & NIR Optoelectronics

With an experimentally verified optical band gap of ~1.0 eV, K₂ReI₆ absorbs in the near-infrared region, making it a candidate absorber material for IR photodetectors and narrow-bandgap photovoltaic prototypes [3]. Compared to the wider-bandgap cesium analog Cs₂ReI₆ (DFT-calculated ~1.40 eV), K₂ReI₆ offers superior spectral overlap with the solar IR range and potentially higher short-circuit current density in photovoltaic configurations [4]. The combination of a ~1.0 eV band gap with antiferromagnetic insulator behavior also enables magneto-optical studies in the near-IR regime that are inaccessible with wider-gap halide perovskites [3].

Organometallic Rhenium Precursor for Carbonyl Complex Synthesis

Synthetic chemists targeting rhenium(I) carbonyl complexes can use K₂ReI₆ as a direct precursor, reacting it with carbon monoxide in acetone to yield [Re(CO)₂I₄]⁻ and [Re(CO)₄I₂]⁻ [5]. These iodide-ligated carbonyl complexes serve as entry points for further ligand substitution with phosphines, isocyanides, and N-heterocyclic carbenes. The iodide ligand's lability facilitates subsequent substitution chemistry more readily than chloride or bromide analogs, making K₂ReI₆ the hexahalorhenate precursor of choice when the downstream synthetic target requires facile halide displacement [5].

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